molecular formula C12H12FN3OS B2544259 2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide CAS No. 1118821-68-3

2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide

Cat. No.: B2544259
CAS No.: 1118821-68-3
M. Wt: 265.31
InChI Key: LSYAENDFRBMMPA-UHFFFAOYSA-N
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Description

2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C12H12FN3OS and its molecular weight is 265.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Tumor Therapy

Research indicates that sulfonamide derivatives, including compounds related to 2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide, show significant potential as inhibitors of carbonic anhydrase IX (CA IX). CA IX is a tumor-associated isozyme, and its inhibition could lead to the development of potent antitumor agents. The study of various halogenated sulfonamides revealed that some compounds exhibit strong inhibitory effects on CA IX, with inhibition constants in the low nanomolar range. This opens up avenues for designing more potent and selective CA IX inhibitors that could serve as effective treatments for cancer (Ilies et al., 2003).

Development of Antimicrobial Agents

Another area of application involves the synthesis of fluorinated spirosteroidalthiazolidin-4-one derivatives from sulfa drugs, showcasing the potential of such compounds in antimicrobial therapies. The synthesized compounds have demonstrated good antimicrobial activities against various pathogenic bacteria and fungi. This suggests that derivatives of this compound could be explored further for their antimicrobial properties and potential use in treating infectious diseases (Makki et al., 2016).

Photolabile Properties for Environmental Applications

The photolability of sulfamethoxazole, a compound structurally related to this compound, has been studied, indicating that such compounds can undergo significant decomposition when exposed to light, especially in acidic aqueous solutions. This property can be harnessed in environmental applications, such as the photodegradation of pharmaceutical pollutants in water (Zhou & Moore, 1994).

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-7(11(14)17)18-12-15-6-10(16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYAENDFRBMMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC=C(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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